molecular formula C8H8N2O4S B13938432 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid

5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid

Cat. No.: B13938432
M. Wt: 228.23 g/mol
InChI Key: ZMBWXLIYCHLJJB-UHFFFAOYSA-N
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Description

5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid is a complex organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a carboxyl group, a methylthio group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-thiouracil with methyl iodide to introduce the methylthio group, followed by carboxylation to introduce the carboxyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid involves its interaction with specific molecular targets. The carboxyl and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrimidine ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Carboxy-2-thiouracil: Lacks the methylthio group but shares the carboxyl and pyrimidine structure.

    2-Methylthio-4-pyrimidinecarboxylic acid: Similar structure but with variations in the position of functional groups.

Uniqueness

5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

4-(carboxymethyl)-2-methylsulfanylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8N2O4S/c1-15-8-9-3-4(7(13)14)5(10-8)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

ZMBWXLIYCHLJJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)CC(=O)O)C(=O)O

Origin of Product

United States

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